molecular formula C23H14ClFN2O3 B14153745 7-Chloro-1-(3-fluorophenyl)-2-(pyridin-3-ylmethyl)-1,2-dihydrochromeno[2,3-c]pyrrole-3,9-dione CAS No. 849921-27-3

7-Chloro-1-(3-fluorophenyl)-2-(pyridin-3-ylmethyl)-1,2-dihydrochromeno[2,3-c]pyrrole-3,9-dione

Cat. No.: B14153745
CAS No.: 849921-27-3
M. Wt: 420.8 g/mol
InChI Key: RVUNOODCRCEYHV-UHFFFAOYSA-N
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Description

7-Chloro-1-(3-fluorophenyl)-2-(pyridin-3-ylmethyl)-1,2-dihydrochromeno[2,3-c]pyrrole-3,9-dione is a synthetic organic compound that belongs to the class of chromeno-pyrrole derivatives

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 7-Chloro-1-(3-fluorophenyl)-2-(pyridin-3-ylmethyl)-1,2-dihydrochromeno[2,3-c]pyrrole-3,9-dione typically involves multi-step organic reactions. A common synthetic route may include:

    Formation of the chromeno-pyrrole core: This can be achieved through a cyclization reaction involving a suitable precursor.

    Introduction of the chloro and fluorophenyl groups: These groups can be introduced via substitution reactions using appropriate reagents.

    Attachment of the pyridin-3-ylmethyl group: This step may involve a coupling reaction, such as a Suzuki or Heck reaction.

Industrial Production Methods

Industrial production methods for such compounds often involve optimization of the synthetic route to maximize yield and purity. This may include the use of catalysts, controlled reaction conditions (temperature, pressure, pH), and purification techniques such as crystallization or chromatography.

Chemical Reactions Analysis

Types of Reactions

    Oxidation: The compound may undergo oxidation reactions, potentially forming quinone derivatives.

    Reduction: Reduction reactions could lead to the formation of dihydro derivatives.

    Substitution: Halogen substitution reactions can occur, especially at the chloro and fluorophenyl positions.

Common Reagents and Conditions

    Oxidizing agents: Potassium permanganate, hydrogen peroxide.

    Reducing agents: Sodium borohydride, lithium aluminum hydride.

    Substitution reagents: Halogenating agents like N-bromosuccinimide (NBS).

Major Products

The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation may yield quinone derivatives, while reduction may produce dihydro derivatives.

Scientific Research Applications

Chemistry

The compound can be used as a building block in organic synthesis, enabling the creation of more complex molecules.

Biology

In biological research, it may be studied for its potential interactions with biological targets, such as enzymes or receptors.

Medicine

The compound could be investigated for its pharmacological properties, including anti-inflammatory, anti-cancer, or antimicrobial activities.

Industry

In industrial applications, it may be used in the development of new materials or as a precursor for other chemical products.

Mechanism of Action

The mechanism of action of 7-Chloro-1-(3-fluorophenyl)-2-(pyridin-3-ylmethyl)-1,2-dihydrochromeno[2,3-c]pyrrole-3,9-dione would depend on its specific biological activity. Generally, such compounds may interact with molecular targets like enzymes, receptors, or DNA, leading to modulation of biological pathways.

Comparison with Similar Compounds

Similar Compounds

    7-Chloro-1-(3-fluorophenyl)-2-(pyridin-3-ylmethyl)-1,2-dihydrochromeno[2,3-c]pyrrole-3,9-dione: Similar compounds may include other chromeno-pyrrole derivatives with different substituents.

Uniqueness

The uniqueness of this compound lies in its specific substituents (chloro, fluorophenyl, pyridin-3-ylmethyl) which may confer unique biological activities or chemical properties compared to other similar compounds.

Properties

CAS No.

849921-27-3

Molecular Formula

C23H14ClFN2O3

Molecular Weight

420.8 g/mol

IUPAC Name

7-chloro-1-(3-fluorophenyl)-2-(pyridin-3-ylmethyl)-1H-chromeno[2,3-c]pyrrole-3,9-dione

InChI

InChI=1S/C23H14ClFN2O3/c24-15-6-7-18-17(10-15)21(28)19-20(14-4-1-5-16(25)9-14)27(23(29)22(19)30-18)12-13-3-2-8-26-11-13/h1-11,20H,12H2

InChI Key

RVUNOODCRCEYHV-UHFFFAOYSA-N

Canonical SMILES

C1=CC(=CC(=C1)F)C2C3=C(C(=O)N2CC4=CN=CC=C4)OC5=C(C3=O)C=C(C=C5)Cl

Origin of Product

United States

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